3-Hydroxy-4'-methoxyflavone
Overview
Description
4’-Methoxyflavonol is a synthetic flavonoid compound with the molecular formula C16H12O4. It is characterized by the presence of a methoxy group at the 4’ position of the flavonol structure. This compound is known for its light yellow to yellow color and is primarily used in scientific research due to its various biological activities .
Mechanism of Action
Target of Action
4’-Methoxyflavonol, also known as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one or 3-Hydroxy-4’-methoxyflavone, is a synthesized flavone/flavonol . It is a part of the prenylated flavonoids family, which are known to interact with diverse cellular targets due to their higher lipid solubility and affinity for the cell membrane . .
Mode of Action
It is known to interact with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc) bilayers
Biochemical Pathways
Prenylated flavonoids, the group to which 4’-Methoxyflavonol belongs, are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . These activities suggest that multiple biochemical pathways could be influenced by 4’-Methoxyflavonol.
Pharmacokinetics
It is known that prenylated flavonoids, including 4’-methoxyflavonol, possess higher lipid solubility and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that 4’-Methoxyflavonol could have good bioavailability.
Result of Action
It is known to be a neuroprotective agent that inhibits the accumulation of poly (adp-ribose) and neuronal cell death following chemically-induced dna damage .
Action Environment
It is known that the solid complexes of prenylated flavonoids are stable in air for more than 60 days, and their aqueous solutions are also stable for 96 hours under anaerobic or dark conditions . This suggests that 4’-Methoxyflavonol could be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methoxyflavonol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the flavonol structure. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 4’-Methoxyflavonol are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinones.
Reduction: Reduction reactions can convert the carbonyl group back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
Scientific Research Applications
4’-Methoxyflavonol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It has been studied for its effects on various biological processes, including enzyme inhibition and cell signaling pathways.
Medicine: Research has shown potential neuroprotective effects, making it a candidate for studying neurodegenerative diseases.
Comparison with Similar Compounds
4’-Methoxyflavone: Similar in structure but lacks the hydroxyl group at the 3-position.
3’,4’-Dimethoxyflavone: Contains an additional methoxy group at the 3’ position.
6-Methoxyflavone: Has a methoxy group at the 6-position instead of the 4’ position.
Uniqueness: 4’-Methoxyflavonol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research .
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBBFGMVMNZMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218967 | |
Record name | 4'-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6889-78-7 | |
Record name | 4'-Methoxyflavonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4'-methoxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-4'-methoxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Methoxyflavonol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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